3-(Trifluoromethyl)isoxazole-5-carbonitrile
Description
3-(Trifluoromethyl)isoxazole-5-carbonitrile is a heterocyclic compound that features a trifluoromethyl group and a nitrile group attached to an isoxazole ring. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.
Properties
IUPAC Name |
3-(trifluoromethyl)-1,2-oxazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF3N2O/c6-5(7,8)4-1-3(2-9)11-10-4/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKFQOPKZONSFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)isoxazole-5-carbonitrile typically involves the cycloaddition reaction of trifluoromethyl nitrile oxide with suitable alkynes. The formation of trifluoromethyl nitrile oxide is a critical step and must be carefully controlled to ensure the preferential formation of the desired isoxazole product over other possible byproducts . Different conditions are optimized for both aryl- and alkyl-substituted alkynes .
Industrial Production Methods
Industrial production methods for 3-(Trifluoromethyl)isoxazole-5-carbonitrile are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)isoxazole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the nitrile group or other functional groups present in the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(Trifluoromethyl)isoxazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)isoxazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to biological targets, such as enzymes and receptors. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)isoxazole-5-carboxylic acid
- 3-(Trifluoromethyl)isoxazole-5-methanol
- 3-(Trifluoromethyl)isoxazole-5-amine
Uniqueness
3-(Trifluoromethyl)isoxazole-5-carbonitrile is unique due to the presence of both a trifluoromethyl group and a nitrile group, which impart distinct electronic and steric properties. These features can enhance the compound’s reactivity and biological activity compared to similar compounds .
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